2-(1-Formylcyclohex-3-en-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Formylcyclohex-3-en-1-yl)acetonitrile is an organic compound characterized by a nitrile group attached to a cyclohexene ring with a formyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Formylcyclohex-3-en-1-yl)acetonitrile typically involves the reaction of cyclohexene derivatives with formylating agents and nitrile sources. One common method includes the use of acetonitrile as a solvent and reactant, where the cyclohexene derivative undergoes formylation followed by nitrile addition under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Formylcyclohex-3-en-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are commonly used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: 2-(1-Carboxycyclohex-3-en-1-yl)acetonitrile.
Reduction: 2-(1-Formylcyclohex-3-en-1-yl)ethylamine.
Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Formylcyclohex-3-en-1-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Formylcyclohex-3-en-1-yl)acetonitrile involves its interaction with specific molecular targets. The formyl and nitrile groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2,2,3-Trimethylcyclopent-3-en-1-yl)acetonitrile: A nitrile compound with a similar structure but different ring substituents.
2-(1H-Indol-3-yl)acetonitrile: Another nitrile compound with an indole ring, used in different applications.
Uniqueness
2-(1-Formylcyclohex-3-en-1-yl)acetonitrile is unique due to its combination of a formyl group and a cyclohexene ring, which imparts distinct chemical properties and reactivity compared to other nitrile compounds. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(1-formylcyclohex-3-en-1-yl)acetonitrile |
InChI |
InChI=1S/C9H11NO/c10-7-6-9(8-11)4-2-1-3-5-9/h1-2,8H,3-6H2 |
InChI Key |
QSUNNEGMOURNTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)(CC#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.